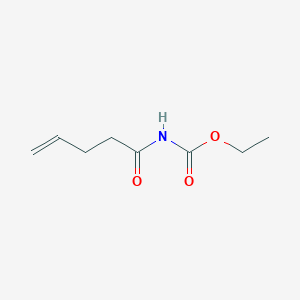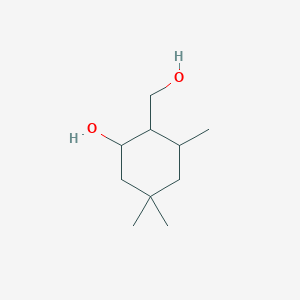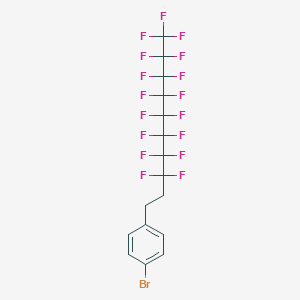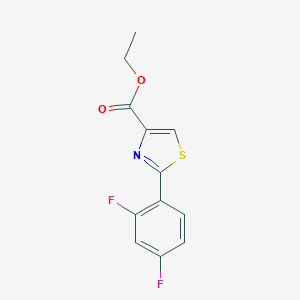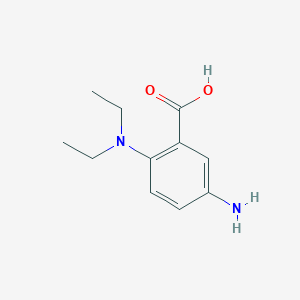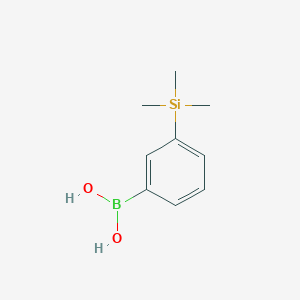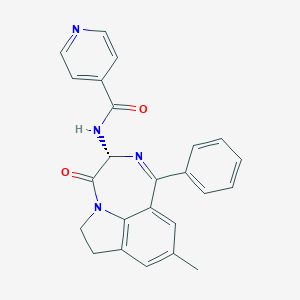
UNII-Y4O6325SYW
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-1018 involves several steps. Initially, 5-methylindoline is condensed with benzonitrile using boron trichloride and aluminum trichloride in dichloroethane to produce 7-benzoyl-5-methylindoline . This intermediate is then cyclized with glycine methyl ester in pyridine to yield a tricyclic pyrrolobenzodiazepinone . Further reactions involve the use of isoamyl nitrite and potassium tert-butoxide in tetrahydrofuran to form an oxime, which is subsequently reduced with hydrogen over ruthenium on carbon in methanol to provide a racemic amine . The desired isomer is obtained through optical resolution with N-acetyl-L-phenylalanine and finally condensed with pyridine-4-carboxylic acid using O-(1-ethoxycarbonyl)-1-cyanomethyleneamino-N,N,N’,N’-tetramethyluronium tetrafluoroborate and diisopropylethylamine in dichloromethane .
Industrial Production Methods
Industrial production methods for CI-1018 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
CI-1018 undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the condensation of intermediates with pyridine-4-carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen over ruthenium on carbon in methanol.
Major Products
The major products formed from these reactions include the desired isomer of CI-1018 and various intermediates such as 7-benzoyl-5-methylindoline and tricyclic pyrrolobenzodiazepinone .
Scientific Research Applications
CI-1018 has been extensively studied for its anti-inflammatory properties. It has shown potential in treating conditions such as vasculitis and other inflammatory diseases . Additionally, CI-1018 has been evaluated for its effects on apoptosis and nitrative stress in animal models . Its ability to inhibit phosphodiesterase type 4 makes it a valuable compound in the development of anti-inflammatory drugs .
Mechanism of Action
CI-1018 exerts its effects by inhibiting phosphodiesterase type 4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting this enzyme, CI-1018 increases the levels of cAMP, leading to reduced inflammation . The molecular targets and pathways involved include the modulation of inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Rolipram: Another phosphodiesterase type 4 inhibitor with similar anti-inflammatory properties.
Roflumilast: A selective phosphodiesterase type 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Apremilast: A phosphodiesterase type 4 inhibitor used to treat psoriatic arthritis and plaque psoriasis.
Uniqueness
Its development as a selective phosphodiesterase type 4 inhibitor highlights its importance in the field of anti-inflammatory drug research .
Properties
CAS No. |
179024-48-7 |
|---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)/t22-/m0/s1 |
InChI Key |
KYFWUBJMTHVBIF-QFIPXVFZSA-N |
SMILES |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
CC1=CC2=C3C(=C1)C(=N[C@H](C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Synonyms |
N-[(R)-9-METHYL-4-OXO-1-PHENYL-3,4,6,7-TETRAHYDRO[1,4]DIAZEPINO[6,7,1-HI]INDOL-3-YL]ISONICOTINAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




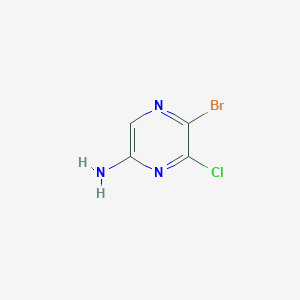
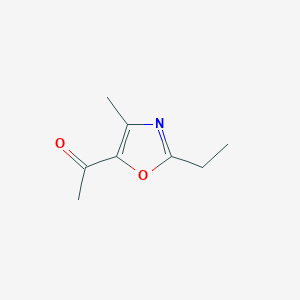
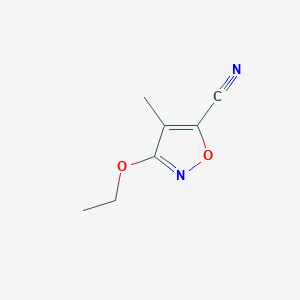

![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)

